molecular formula C11H22N2O3 B2760913 Tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate CAS No. 1781613-26-0

Tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate

Cat. No.: B2760913
CAS No.: 1781613-26-0
M. Wt: 230.308
InChI Key: AXLCCTXLSCXSQR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving suitable precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group under basic conditions.

    Introduction of Substituents: The tert-butyl ester group and the methoxymethyl group can be introduced through standard esterification and alkylation reactions, respectively. For example, the tert-butyl ester can be formed by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Aminomethylation: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the azetidine ring or the ester group can yield various reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a useful intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine

In medicinal chemistry, this compound is of interest due to its potential as a pharmacophore. It can be used in the design of new drugs, particularly those targeting central nervous system disorders, due to its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: These compounds share the azetidine ring structure but differ in their substituents.

    Pyrrolidine derivatives: These five-membered ring compounds are structurally similar but have different ring strain and chemical properties.

    Beta-lactams: These four-membered ring compounds are well-known for their use in antibiotics but have different substituents and reactivity.

Uniqueness

Tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate is unique due to its specific combination of substituents, which impart distinct chemical and biological properties. Its strained azetidine ring and functional groups make it a versatile intermediate in organic synthesis and a potential pharmacophore in drug design.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-11(5-12,7-13)8-15-4/h5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLCCTXLSCXSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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